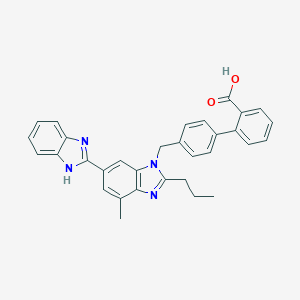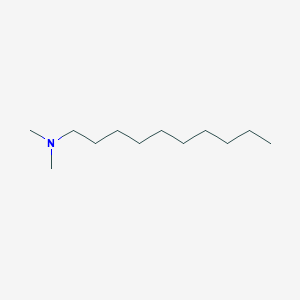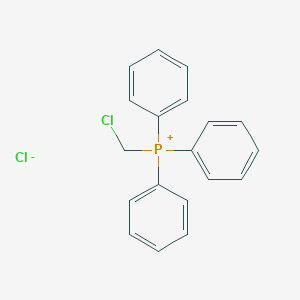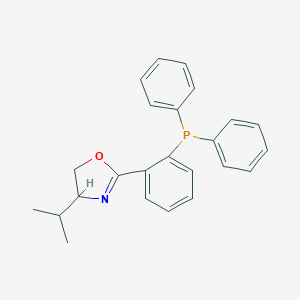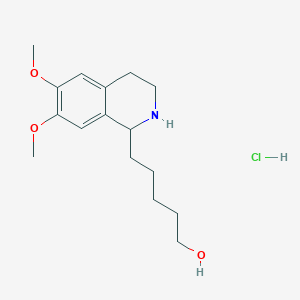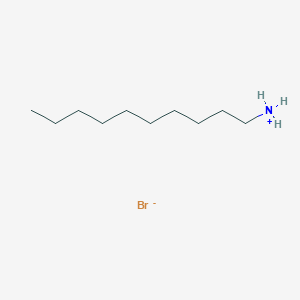
1-Decylamine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decylamine Hydrobromide is a chemical compound with the molecular formula C₁₀H₂₄BrN. It is a derivative of decan-1-amine, where the amine group is protonated and paired with a bromide ion. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Decylamine Hydrobromide can be synthesized through the reaction of decan-1-amine with hydrobromic acid. The reaction typically involves the following steps:
Reaction with Hydrobromic Acid: Decan-1-amine is dissolved in an appropriate solvent, such as ethanol or water. Hydrobromic acid is then added to the solution, resulting in the formation of decan-1-amine;hydrobromide.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain decan-1-amine;hydrobromide in its pure form.
Industrial Production Methods
Industrial production of decan-1-amine;hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of decan-1-amine and hydrobromic acid are reacted in industrial reactors.
Purification and Crystallization: The product is purified using industrial-scale crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decylamine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form primary amines.
Acid-Base Reactions: As a protonated amine, it can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include substituted amines or amides.
Oxidation: Products include corresponding amides or nitriles.
Reduction: Products include primary amines.
Applications De Recherche Scientifique
1-Decylamine Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decan-1-amine;hydrobromide involves its interaction with molecular targets, such as enzymes and receptors. The protonated amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decan-1-amine: The parent compound without the hydrobromide ion.
1-Decylamine: Another name for decan-1-amine.
1-Aminodecane: A structural isomer with similar properties.
Uniqueness
1-Decylamine Hydrobromide is unique due to its protonated amine group paired with a bromide ion, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where the ionic form is advantageous, such as in certain chemical reactions and biological studies.
Propriétés
IUPAC Name |
decan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.BrH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUKAXZALFIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10784920 |
Source


|
| Record name | Decan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10784920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32509-44-7 |
Source


|
| Record name | Decan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10784920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

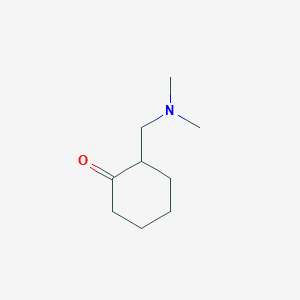
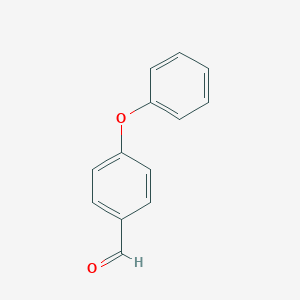
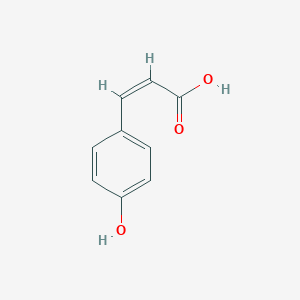
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
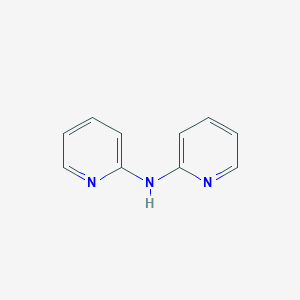
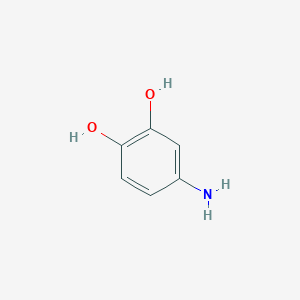
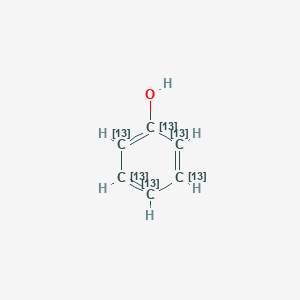
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
